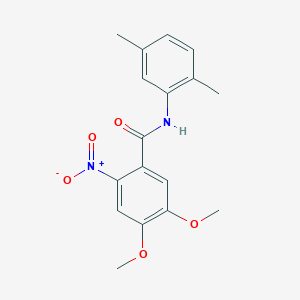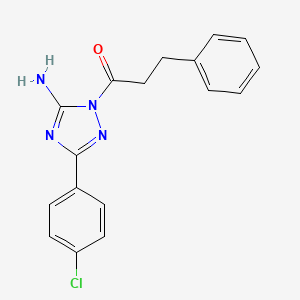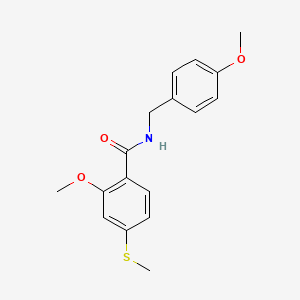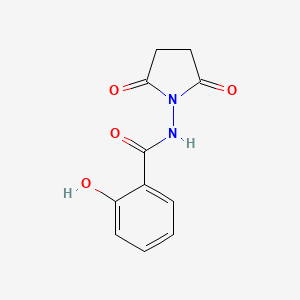![molecular formula C16H14BrNO3 B5886458 5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid](/img/structure/B5886458.png)
5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid, also known as BDDAB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of benzoic acid derivatives and has a molecular weight of 366.33 g/mol.
Mécanisme D'action
The mechanism of action of 5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves the inhibition of various molecular targets such as NF-κB, STAT3, and AKT signaling pathways. These pathways are involved in the regulation of cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activation of these pathways, leading to the suppression of cancer cell growth and inflammation. In addition, this compound has been found to modulate the expression of various genes involved in neurodegenerative diseases, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in different cell types. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. It has also been found to inhibit cell cycle progression by downregulating cyclin D1 and upregulating p21 expression. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs).
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in large quantities. It has also been found to have low toxicity in various cell types. However, one of the limitations of this compound is its poor solubility in water, which can affect its bioavailability and efficacy in vivo. Another limitation is the lack of studies on its pharmacokinetics and pharmacodynamics, which are essential for its clinical translation.
Orientations Futures
There are several future directions for 5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid research. One of the potential applications of this compound is in the development of novel cancer therapies. Further studies are needed to investigate its efficacy in different cancer types and its potential combination with other chemotherapeutic agents. In addition, this compound has shown promising results in neurodegenerative disease models, and further studies are needed to investigate its potential clinical applications. Furthermore, the development of this compound analogs with improved solubility and bioavailability can enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid involves the reaction of 5-bromoanthranilic acid with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained by filtration and recrystallization. The purity of the product can be determined by various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. Furthermore, this compound has been investigated for its neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-2-[(3,4-dimethylbenzoyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-9-3-4-11(7-10(9)2)15(19)18-14-6-5-12(17)8-13(14)16(20)21/h3-8H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWEUJDWAPCWCQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chlorophenyl)-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5886383.png)

![(3-fluorophenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5886404.png)



![7-chloro-5-phenyltetrazolo[1,5-c]quinazoline](/img/structure/B5886430.png)

![methyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5886445.png)
![1-{4-methyl-2-[(4,6,7-trimethyl-2-quinazolinyl)amino]-5-pyrimidinyl}ethanone](/img/structure/B5886449.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methoxybenzamide](/img/structure/B5886466.png)
![4-ethyl-2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B5886471.png)